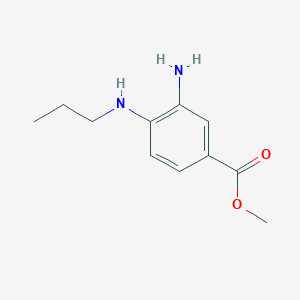

Methyl 3-amino-4-(propylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-(propylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-6-13-10-5-4-8(7-9(10)12)11(14)15-2/h4-5,7,13H,3,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPJPXAGTCJEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560833 | |

| Record name | Methyl 3-amino-4-(propylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762295-22-7 | |

| Record name | Methyl 3-amino-4-(propylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 3 Amino 4 Propylamino Benzoate

Retrosynthetic Analysis and Identification of Key Chemical Precursors

A retrosynthetic analysis of Methyl 3-amino-4-(propylamino)benzoate reveals several potential synthetic disconnections. The most logical approach involves disconnecting the C-N and C-O bonds associated with the amino and ester functionalities, respectively. This leads to the identification of key precursors, which are typically substituted nitroaromatic compounds.

The primary disconnection strategy involves targeting the amino groups. The 3-amino group can be retrosynthetically traced back to a nitro group, which is a common and effective strategy for introducing amino functionalities onto an aromatic ring. Similarly, the 4-propylamino group can be installed via nucleophilic aromatic substitution or reductive amination. The methyl ester can be formed from the corresponding carboxylic acid.

This analysis points to a key intermediate: a dinitro- or amino-nitro-substituted benzoic acid derivative. A plausible precursor is 4-fluoro-3-nitrobenzoic acid or its corresponding methyl ester. The rationale is that the fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 3-position. Following the introduction of the propylamine (B44156) group, the nitro group can be selectively reduced to the desired amino group.

| Key Precursor | Rationale for Selection |

| Methyl 4-fluoro-3-nitrobenzoate | Activated for nucleophilic aromatic substitution at C4. The nitro group at C3 directs the incoming nucleophile and can be subsequently reduced to the 3-amino group. |

| 4-Chloro-3-nitrobenzoic acid | Similar to the fluoro derivative, the chloro group is a viable leaving group for nucleophilic aromatic substitution. |

| 3,4-Dinitrobenzoic acid | A potential precursor where one nitro group is selectively substituted or reduced. However, achieving selectivity can be challenging. |

Classical Synthetic Pathways for Aminobenzoate Esters

The classical synthesis of this compound would typically involve a sequence of fundamental organic reactions. These include esterification, amination, and the reduction of nitro groups.

The methyl ester functionality in the target molecule is commonly introduced via the esterification of the corresponding carboxylic acid precursor. The Fischer esterification is a widely used method, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. usm.myrsc.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. usm.my

For instance, if starting with 4-fluoro-3-nitrobenzoic acid, it would first be converted to its methyl ester. usm.my Microwave-assisted esterification has also been shown to be an effective method for substituted benzoic acids, often leading to reduced reaction times and improved yields. usm.myusm.my

A general procedure for the esterification of a substituted benzoic acid is as follows:

The benzoic acid derivative is dissolved in an excess of methanol.

A catalytic amount of a strong acid (e.g., H₂SO₄) is added.

The mixture is heated under reflux for several hours. chemicalbook.com

After completion, the excess methanol is removed, and the product is isolated and purified.

The introduction of the propylamino group at the 4-position of the benzene (B151609) ring is a crucial step.

Nucleophilic Aromatic Substitution (SNA_r): This is a highly effective method when a suitable leaving group (like a halogen) is present on the aromatic ring, activated by an electron-withdrawing group (such as a nitro group). In the context of synthesizing this compound, a key intermediate like Methyl 4-fluoro-3-nitrobenzoate or Methyl 4-chloro-3-nitrobenzoate would be reacted with propylamine. nih.gov The reaction is typically carried out in a polar aprotic solvent like dichloromethane (B109758) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to neutralize the hydrohalic acid formed. nih.gov

A study by Maidin et al. (2008) demonstrated the synthesis of Ethyl 3-nitro-4-(propylamino)benzoate from ethyl 4-fluoro-3-nitrobenzoate and propylamine, which provides a direct analogy for the synthesis of the methyl ester. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Ethyl 4-fluoro-3-nitrobenzoate | Propylamine | DIPEA, CH₂Cl₂, room temp. | Ethyl 3-nitro-4-(propylamino)benzoate | nih.gov |

Reductive Amination: While less direct for this specific target, reductive amination is a general method for forming C-N bonds. This would involve reacting a ketone precursor with propylamine in the presence of a reducing agent. However, for an aromatic system, this is not the most common approach for introducing an amino group directly onto the ring.

The final step in many synthetic routes to aromatic amines is the reduction of a nitro group. youtube.com This transformation is well-established and can be achieved using various reagents. For the synthesis of this compound, the precursor would be Methyl 3-nitro-4-(propylamino)benzoate .

Catalytic Hydrogenation: This is a clean and efficient method. The nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comorgsyn.org Commonly used catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. chemicalbook.comorgsyn.orgorgsyn.org The reaction is typically carried out in a solvent like ethanol (B145695) or methanol at room temperature and moderate pressure. A patent for a related compound, Ethyl 3-amino-4-(methylamino)benzoate, describes a similar reduction using 10% Pd/C in methanol/ethanol. chemicalbook.com

Metal/Acid Reduction: Another classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.com This method is robust and widely applicable, though the workup can be more complex than with catalytic hydrogenation.

| Starting Material | Reagent | Conditions | Product | Reference |

| Ethyl 4-nitrobenzoate | H₂, Platinum oxide | Ethanol | Ethyl 4-aminobenzoate | orgsyn.orglookchem.com |

| Ethyl 4-nitrobenzoate | Indium, NH₄Cl | Ethanol/Water, reflux | Ethyl 4-aminobenzoate | orgsyn.org |

| Methyl 4-methyl-3-nitrobenzoate | H₂, Raney Ni | Methanol, 50 psi | Methyl 3-amino-4-methylbenzoate | chemicalbook.com |

| m-Dinitrobenzoic acid | Zinc powder, hydrazine (B178648) glyoxylate | m-Diaminobenzoic acid | niscpr.res.in |

Modern and Sustainable Synthetic Approaches

Modern organic synthesis emphasizes the development of more sustainable and efficient methods, often focusing on catalysis to minimize waste and energy consumption. rsc.orgrsc.org

Transition Metal-Catalyzed C-N Bond Formation: While classical SNAr reactions are effective, modern methods like the Buchwald-Hartwig amination offer a broader substrate scope, although they are more commonly used for aryl halides that are not as activated. These reactions utilize a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with an aryl halide or triflate. Iron-based catalysts are also emerging as a more sustainable alternative for C-N bond formation. acs.org

Direct C-H Amination: An even more atom-economical approach is the direct amination of a C-H bond, which avoids the pre-functionalization of the aromatic ring with a leaving group. acs.org While still an area of active research, photocatalytic methods have shown promise for the direct amination of benzene and its derivatives using aqueous ammonia (B1221849) over a platinum-loaded titanium oxide photocatalyst. acs.orgresearchgate.net

Sustainable Esterification: To make the esterification step greener, solid acid catalysts like modified montmorillonite (B579905) K10 clay can be used, often under solvent-free conditions. epa.gov These catalysts are typically recoverable and reusable, reducing waste.

The principles of green chemistry, such as atom economy and the use of renewable resources and catalysts, are increasingly guiding the development of new synthetic routes for complex molecules like this compound. rsc.orgresearchgate.netacs.org

Green Chemistry Principles in Aminobenzoate Synthesis

One of the core tenets of green chemistry is maximizing atom economy , which seeks to ensure that the maximum number of atoms from the reactants are incorporated into the final product. acs.org In a hypothetical synthesis of this compound, a key step would likely be the reduction of a nitro group to an amine. For instance, the reduction of a precursor like Methyl 3-nitro-4-(propylamino)benzoate using catalytic hydrogenation demonstrates high atom economy. In this reaction, the only byproduct is water, making it an environmentally benign choice.

The selection of solvents is another crucial aspect of green chemistry. acs.org Traditional organic solvents are often volatile and can be toxic. The pursuit of greener alternatives has led to the exploration of water, supercritical fluids, and ionic liquids as reaction media. semanticscholar.org For the synthesis of aminobenzoates, research has shown the potential for using water as a solvent, particularly in biocatalytic processes, which can reduce the reliance on more hazardous organic solvents. mdpi.com Furthermore, solvent-free reactions, where the reaction is carried out in the absence of a solvent, represent an ideal scenario from a green chemistry perspective, often leading to reduced waste and simplified purification processes. researchgate.net

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a powerful tool for greening the synthesis of aminobenzoates. semanticscholar.org Enzymes can operate under mild conditions of temperature and pressure, often with high selectivity, which can reduce the need for protecting groups and minimize the formation of byproducts. acs.org For instance, the use of lipase (B570770) enzymes in the esterification of aminobenzoic acids can lead to cleaner and more efficient processes. rsc.org

The following table illustrates the application of green chemistry principles to the synthesis of aminobenzoates:

| Green Chemistry Principle | Application in Aminobenzoate Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, such as in catalytic hydrogenation reactions. acs.org |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents like water or minimizing solvent use altogether in solvent-free reaction conditions. acs.orgresearchgate.net |

| Use of Renewable Feedstocks | Exploring biosynthetic pathways that use renewable starting materials, such as glucose, to produce aminobenzoic acid derivatives. mdpi.com |

| Catalysis | Employing catalytic reagents, including enzymes, in place of stoichiometric reagents to increase efficiency and reduce waste. semanticscholar.org |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. amt.ukazolifesciences.com These advantages include enhanced heat and mass transfer, improved safety, and greater scalability. amt.uk

In the context of synthesizing this compound, flow chemistry can be applied to several key reaction steps. For example, nitration and hydrogenation reactions, which are often part of the synthetic sequence for aminobenzoates, can be performed more safely and efficiently in a continuous flow setup. amt.uk The small reactor volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. azolifesciences.com

A multi-step continuous flow synthesis can be envisioned where intermediates are generated and consumed in a continuous stream, eliminating the need for isolation and purification at each stage. mdpi.com This approach can significantly reduce production time and cost. For instance, the synthesis of various active pharmaceutical ingredients has been successfully demonstrated using multi-step flow systems. mdpi.comresearchgate.net

The table below outlines the potential benefits of applying flow chemistry to the synthesis of aminobenzoates:

| Feature of Flow Chemistry | Benefit in Aminobenzoate Synthesis |

| Enhanced Safety | Minimizes the handling of hazardous reagents and allows for better control over reaction exotherms. azolifesciences.com |

| Improved Efficiency | Reduces reaction times and can increase product yields through precise control of reaction parameters. amt.ukresearchgate.net |

| Scalability | Allows for seamless scaling from laboratory to production scale by running the system for longer durations. amt.uk |

| Process Intensification | Enables the integration of multiple reaction and purification steps into a single, continuous process. researchgate.net |

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product. In the synthesis of this compound, key reactions such as N-alkylation and nitro group reduction would be the focus of optimization studies.

For the N-alkylation step, where a propyl group is introduced to an amino group, several parameters can be adjusted. These include the choice of base, solvent, temperature, and catalyst. nih.gov For example, studies on similar N-alkylation reactions have shown that the use of specific manganese pincer complexes as catalysts can lead to highly selective alkylation at lower temperatures. nih.gov The concentration of reactants and the reaction time are also critical factors that need to be fine-tuned to maximize the yield of the mono-alkylated product while minimizing the formation of di-alkylated byproducts. researchgate.net

The reduction of the nitro group is another critical step where optimization is key. The choice of catalyst (e.g., Palladium on carbon, Raney Nickel), hydrogen pressure, temperature, and solvent can all significantly impact the reaction's efficiency and selectivity. chemicalbook.comchemicalbook.com

A systematic approach to optimization often involves a Design of Experiments (DoE) methodology, where multiple parameters are varied simultaneously to identify the optimal reaction conditions. This approach can lead to significant improvements in yield and process efficiency. rsc.org

The following table presents a hypothetical optimization study for an N-alkylation reaction:

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | 65 |

| 2 | Cs₂CO₃ | DMF | 80 | 75 |

| 3 | K₂CO₃ | Toluene | 110 | 70 |

| 4 | Cs₂CO₃ | Toluene | 110 | 85 |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Scaling up the synthesis of a chemical compound from the laboratory to a preparative or industrial scale presents a unique set of challenges. researchgate.net What works well on a small scale may not be directly translatable to a larger scale due to issues with heat transfer, mass transfer, and safety.

For the synthesis of this compound, a key consideration for scale-up would be the management of exothermic reactions, such as nitration. In large batch reactors, inefficient heat dissipation can lead to temperature gradients and the formation of impurities. The use of continuous flow reactors can mitigate these issues by providing superior heat transfer. azolifesciences.com

The handling of solid reagents and catalysts, such as Palladium on carbon used in hydrogenation, also requires careful consideration on a larger scale. Ensuring efficient mixing and preventing catalyst deactivation are critical for maintaining high yields and product quality.

Furthermore, the purification of the final product needs to be scalable. While column chromatography is a common purification technique in the laboratory, it may not be practical for large-scale production. Alternative methods such as crystallization or distillation would need to be developed and optimized.

The table below summarizes key considerations for the scale-up of chemical syntheses:

| Challenge | Mitigation Strategy |

| Heat Transfer | Utilize jacketed reactors with efficient stirring or employ continuous flow reactors. azolifesciences.com |

| Mass Transfer | Optimize agitation and reactor design to ensure proper mixing of reactants. |

| Safety | Conduct a thorough process safety analysis (e.g., HAZOP) and consider the use of flow chemistry for hazardous steps. azolifesciences.com |

| Purification | Develop and optimize scalable purification methods such as crystallization or distillation. |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

No data available.

No data available.

No data available.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

No data available.

No data available.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its ionized forms and their fragmentation products.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the precise molecular mass of Methyl 3-amino-4-(propylamino)benzoate. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound, with a chemical formula of C₁₁H₁₆N₂O₂, the expected monoisotopic mass would be calculated and compared to the experimental value. A high degree of accuracy in this measurement would confirm the elemental composition and rule out other potential formulas.

Table 1: Theoretical HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass (Da) |

| C₁₁H₁₆N₂O₂ | 208.1212 |

This table represents theoretical data. No experimental HRMS data for this specific compound was found in the searched sources.

Elucidation of Fragmentation Pathways and Isomeric Distinctions

Tandem mass spectrometry (MS/MS) experiments would be crucial for understanding the fragmentation pathways of the protonated molecule [M+H]⁺. By inducing fragmentation and analyzing the resulting product ions, the structural connectivity of the molecule can be pieced together. Key fragmentation patterns for aromatic amines and esters would be anticipated. For instance, the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the propyl group from the amino substituent, and fragmentation of the aromatic ring would be expected. Analysis of these fragments would help to confirm the positions of the amino and propylamino groups on the benzene (B151609) ring, thereby distinguishing it from its isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores.

Analysis of Electronic Transitions and Chromophore Contributions

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the benzene ring and n→π* transitions associated with the amino and carbonyl groups. The substitution of the benzene ring with two amino groups and a methyl ester group would influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The amino groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption bands to longer wavelengths.

Solvatochromic Effects on Electronic Absorption Maxima

Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent. By measuring the UV-Vis spectra of this compound in a range of solvents with varying polarities, the nature of the electronic transitions can be further investigated. The interaction of the solvent with the ground and excited states of the molecule can lead to shifts in the absorption maxima. A positive solvatochromism (red shift with increasing solvent polarity) would suggest that the excited state is more polar than the ground state, while negative solvatochromism (blue shift) would indicate the opposite.

Table 2: Hypothetical UV-Vis Absorption Maxima in Different Solvents

| Solvent | Polarity Index | Expected λmax (nm) |

| n-Hexane | 0.1 | Data not available |

| Dichloromethane (B109758) | 3.1 | Data not available |

| Ethanol (B145695) | 4.3 | Data not available |

| Acetonitrile (B52724) | 5.8 | Data not available |

| Water | 10.2 | Data not available |

This table is a hypothetical representation to illustrate the concept of solvatochromism. No experimental data for this compound was found.

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. To date, no published crystal structure for this specific compound has been found.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, revealing critical details about its solid-state conformation.

The analysis would yield a set of crystallographic data, typically presented in a table format, which includes:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit in the crystal lattice.

Z Value: This indicates the number of molecules per unit cell.

From the solved crystal structure, a detailed analysis of intramolecular features would be possible. This includes the precise measurement of bond lengths, bond angles, and torsion angles. For this compound, key parameters of interest would be the planarity of the benzene ring, the orientation of the methyl ester and propylamino groups relative to the ring, and the conformation of the flexible propyl chain.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative due to the absence of published data. Actual values would be determined experimentally.)

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₁H₁₆N₂O₂ |

| Formula Weight | 208.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1221.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.132 |

Analysis of Non-Covalent Interactions (e.g., π-π Stacking, C-H···O Interactions)

Hydrogen Bonding: The presence of amino (-NH₂) and propylamino (-NH-) groups, as well as the carbonyl oxygen of the ester, makes the molecule a prime candidate for forming intermolecular hydrogen bonds. N-H···N and N-H···O hydrogen bonds would likely be significant in directing the crystal packing.

π-π Stacking: The aromatic benzene ring can interact with adjacent rings through π-π stacking. mdpi.com The analysis would focus on the distance between the centroids of the rings and their relative displacement (face-to-face or offset). These interactions are a common feature in the crystal structures of aromatic compounds. mdpi.comnih.gov

C-H···O and C-H···π Interactions: Weaker C-H···O interactions, where a hydrogen atom attached to a carbon interacts with an oxygen atom, are also expected. mdpi.com Additionally, C-H···π interactions, involving hydrogen atoms from the propyl group or the aromatic ring interacting with the π-system of a neighboring benzene ring, could further stabilize the crystal lattice.

Table 2: Hypothetical Non-Covalent Interaction Data for this compound (Note: This table is illustrative due to the absence of published data. It shows the types of parameters that would be reported.)

| Interaction Type | Donor-Acceptor | Distance (D···A, Å) | Angle (D-H···A, °) |

| Hydrogen Bond | N-H···O | ~2.9 - 3.2 | ~150 - 170 |

| Hydrogen Bond | N-H···N | ~3.0 - 3.4 | ~140 - 160 |

| π-π Stacking | Cg···Cg¹ | ~3.5 - 3.8 | - |

| C-H···O | C-H···O | ~3.2 - 3.6 | ~130 - 160 |

| ¹ Cg refers to the centroid of the aromatic ring. |

Polymorphism and Crystallization Phenomena Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical properties, such as melting point, solubility, and stability. For a molecule like this compound, with its conformational flexibility and multiple hydrogen bonding sites, the existence of polymorphs is a distinct possibility.

Studies on polymorphism would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting crystal form would be analyzed using techniques like SC-XRD and powder X-ray diffraction (PXRD) to determine if it represents a new polymorphic form. The thermal behavior of any identified polymorphs would be investigated using methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to understand their relative stabilities and interconversion possibilities. Without experimental work, it is not possible to state whether this specific compound exhibits polymorphism.

Computational Chemistry and Theoretical Investigations of Methyl 3 Amino 4 Propylamino Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a powerful lens to examine molecular geometry, electronic structure, and spectroscopic parameters.

The structure of Methyl 3-amino-4-(propylamino)benzoate features several rotatable bonds, leading to multiple possible conformations. The key determinants of its three-dimensional shape are the orientations of the propylamino group, the amino group, and the methyl ester group relative to the benzene (B151609) ring.

A full geometry optimization using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be the first step in a computational study. researchgate.net This process seeks the lowest energy arrangement of the atoms, providing the most stable conformation.

For this compound, several key conformational aspects would be of interest:

Propylamino Group Conformation: The propyl chain can adopt various staggered conformations. The orientation of the N-H bond and the propyl group relative to the plane of the benzene ring will be influenced by steric hindrance with the adjacent amino group and potential intramolecular hydrogen bonding.

Amino Group Orientation: The amino group's hydrogen atoms may be oriented in or out of the plane of the benzene ring. The planarity is influenced by the electronic donating effect of the nitrogen lone pair into the aromatic system.

Ester Group Orientation: The methyl ester group (COOCH₃) can exhibit rotational isomerism (s-cis and s-trans) around the C-O single bond. The planarity of the ester group with respect to the benzene ring is crucial for electronic conjugation. Studies on aminobenzoic acid derivatives suggest that the planarity of the carboxyl group is a key factor in their electronic structure. researchgate.net

Conformational analysis of related molecules like procaine, which also contains a p-aminobenzoic acid ester moiety, has shown that the relative orientation of the substituent groups significantly impacts their biological activity. nih.govmdpi.com A detailed conformational search for this compound would likely reveal a landscape of low-energy conformers, with the global minimum representing the most populated state in the gas phase. The presence of intramolecular hydrogen bonds, for instance between the hydrogen of the propylamino group and the oxygen of the ester group, or between the amino group and the propylamino nitrogen, could play a significant role in stabilizing certain conformations. sciforum.net

Table 1: Predicted Key Dihedral Angles in the Optimized Geometry of this compound (Hypothetical Data)

| Dihedral Angle | Predicted Value (degrees) | Description |

| C3-C4-N-C(propyl) | ~120-180 | Orientation of the propyl group relative to the ring. |

| C4-C3-N-H | ~0 or 180 | Orientation of the amino group. |

| C2-C1-C(=O)-O | ~0 or 180 | Planarity of the ester group. |

This table presents hypothetical data based on typical values for similar molecular structures.

The electronic properties of this compound are governed by the interplay of the electron-donating amino and propylamino groups and the electron-withdrawing methyl ester group attached to the benzene ring.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. wuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atoms of the amino and propylamino groups, reflecting their electron-donating nature. The LUMO is likely to be distributed over the electron-withdrawing methyl ester group and the benzene ring.

The presence of strong electron-donating groups (amino and propylamino) is expected to raise the energy of the HOMO, while the electron-withdrawing ester group will lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive. researchgate.net Studies on substituted anilines have shown that the position and nature of substituents significantly modulate the HOMO-LUMO gap. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. sciforum.net For this compound, the MEP would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl group and potentially the nitrogen atoms, indicating regions susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amino and propylamino groups, suggesting sites for nucleophilic attack.

The MEP is a valuable tool for understanding intermolecular interactions, including hydrogen bonding. osti.gov

Charge Distribution: Natural Bond Orbital (NBO) analysis can provide detailed information about the charge distribution on each atom. The nitrogen atoms of the amino and propylamino groups are expected to carry a partial negative charge due to their high electronegativity, although this will be somewhat offset by their electron-donating resonance effect. The carbon atom of the carbonyl group will have a significant partial positive charge, making it an electrophilic center.

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data from DFT Calculations)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and stability. wuxiapptec.com |

| Dipole Moment | ~3-5 Debye | Reflects the overall polarity of the molecule. |

This table presents hypothetical data based on typical values for similar aromatic compounds.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule with good accuracy. ulisboa.pt For this compound, key vibrational modes would include:

N-H stretching vibrations: From the amino and propylamino groups, typically in the range of 3300-3500 cm⁻¹. The exact positions would be sensitive to hydrogen bonding.

C=O stretching vibration: From the methyl ester group, expected around 1700-1730 cm⁻¹. Its position can be influenced by conjugation with the benzene ring and the electronic effects of the substituents.

C-N stretching vibrations: In the region of 1250-1360 cm⁻¹.

Aromatic C-H and C=C stretching vibrations: Characteristic of the benzene ring.

By comparing the calculated spectrum with an experimental one (if available), scaling factors can be applied to improve the accuracy of the predicted frequencies.

NMR Chemical Shifts: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. sciforum.net The calculated shifts are highly sensitive to the molecular geometry and electronic environment around each nucleus. Comparing calculated and experimental NMR data is a powerful method for confirming the proposed structure and conformation of a molecule in solution.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics simulations allow for the study of the dynamic behavior of the molecule and its interactions with its environment over time.

MD simulations can model the behavior of this compound in both the solution and solid phases.

In solution, MD simulations can reveal:

Conformational Dynamics: How the molecule flexes and changes its shape over time in a solvent. This can identify the most stable and frequently accessed conformations in a particular solvent.

Solvent Shell Structure: How solvent molecules arrange themselves around the solute molecule. This is crucial for understanding solvation and solubility.

Diffusion and Transport Properties: How the molecule moves through the solvent.

In the solid state, MD simulations can be used to study:

Crystal Packing: How molecules arrange themselves in a crystal lattice.

Phase Transitions: How the crystal structure changes with temperature and pressure.

Mechanical Properties: The response of the crystal to external stress.

MD simulations on related aromatic amines have been used to study their interfacial properties and reaction mechanisms in aqueous solutions. ulisboa.ptresearchgate.net

The interaction of this compound with solvents is critical for its solubility and reactivity. MD simulations, often combined with quantum mechanical methods (QM/MM), can provide a detailed picture of these interactions.

Solvent Interaction Models: Explicit solvent models, where individual solvent molecules are included in the simulation, provide the most detailed description of solute-solvent interactions. Implicit solvent models, which represent the solvent as a continuum with a given dielectric constant, are computationally less expensive and can also be used to study solvation effects. Studies on the solvation of benzocaine (B179285) have utilized both approaches to understand its behavior in different environments. researchgate.netacs.orgrsc.orgresearchgate.net

Solvation Free Energy Calculations: These calculations quantify the energetic cost or gain of transferring a molecule from the gas phase to a solvent. This is a key determinant of solubility. Methods like thermodynamic integration or free energy perturbation can be used in conjunction with MD simulations to calculate the solvation free energy. The calculated values can be compared with experimental solubility data to validate the force field used in the simulation. The solubility of benzocaine has been shown to be highly dependent on the solvent, a phenomenon that can be explored through such calculations. rsc.org

The nature of the solvent will significantly influence the behavior of this compound. In polar protic solvents like water or methanol (B129727), hydrogen bonding between the solvent and the amino, propylamino, and ester groups will be the dominant interaction. In aprotic polar solvents, dipole-dipole interactions will be more important. In nonpolar solvents, van der Waals interactions will prevail. MD simulations can model these different scenarios and provide a molecular-level understanding of how the solvent dictates the conformational preferences and properties of the solute.

Reactivity Predictions and Mechanistic Insights

Detailed computational studies predicting the reactivity and exploring the reaction mechanisms of this compound are not available in the current body of scientific literature. Such investigations are crucial for understanding the chemical behavior of a compound, including its potential reaction pathways and the stability of its intermediates.

Transition State Characterization for Elementary Reaction Steps

No studies were identified that focused on the characterization of transition states for any elementary reaction steps involving this compound. This type of analysis involves complex quantum chemical calculations to locate the high-energy transition state structures that connect reactants to products, providing fundamental insights into reaction kinetics.

Reaction Pathway Elucidation and Energy Barriers

There is no available research that elucidates specific reaction pathways or calculates the associated energy barriers for this compound. This information, typically obtained through methods like Density Functional Theory (DFT) calculations, is essential for predicting the feasibility and outcomes of chemical reactions involving the compound.

Chemical Reactivity and Derivatization Studies of Methyl 3 Amino 4 Propylamino Benzoate

Reactions Involving the Aromatic Amino Group

The primary amino group at the C-3 position of the benzene (B151609) ring is a key site for chemical modification. Its nucleophilicity allows it to participate in a range of reactions, distinct from the secondary propylamine (B44156) substituent at the C-4 position.

The aromatic amino group of Methyl 3-amino-4-(propylamino)benzoate can be readily acylated or alkylated. Acylation is a common transformation for aromatic amines. For instance, analogous compounds like 4-amino-3-methyl-benzoic acid methyl ester can be acylated using acylating agents such as butyryl chloride in a suitable solvent. nih.gov This reaction typically proceeds by the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide derivative.

Alkylation of the aromatic amine can also be achieved, though it can be more challenging to control than acylation, with a risk of over-alkylation. The reaction involves treating the amine with an alkylating agent, such as an alkyl halide. For related compounds like 4-(propylamino)benzoic acid, alkylation has been demonstrated using various reagents and conditions. rsc.org

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Functional Group Targeted | Product Type |

| Acylation | Acetyl Chloride, Benzoyl Chloride | 3-Amino | N-Aryl Amide |

| Alkylation | Methyl Iodide, Benzyl Bromide | 3-Amino | Secondary/Tertiary Aryl Amine |

The primary aromatic amino group is susceptible to diazotization, a reaction that converts it into a diazonium salt. This transformation is typically carried out by treating the amine with nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is a highly versatile intermediate.

For similar structures like Methyl 3-amino-4-methylbenzoate, the amino group can be readily converted to a diazo group. guidechem.com These diazonium salts can then undergo a variety of coupling reactions with electron-rich aromatic compounds (such as phenols or anilines) to form azo compounds, which are often highly colored and are used as dyes. The diazotization of substituted anilines, such as 4-amino-3-nitrobenzaldehyde, is a well-established procedure. researchgate.net

The nucleophilic primary amino group at the C-3 position can react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form an imine, also known as a Schiff base. This reaction typically involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. These reactions are often catalyzed by an acid or base.

The general mechanism for this type of transformation is well-documented for a wide range of aromatic amines. mdpi.com The formation of the C=N double bond extends the conjugation of the aromatic system, which can have significant effects on the molecule's electronic and photophysical properties.

Table 2: Condensation Reaction with Carbonyls

| Reactant 1 | Reactant 2 Example | Product Type |

| This compound | Benzaldehyde | Imine (Schiff Base) |

| This compound | Acetone | Imine (Schiff Base) |

Reactions at the Ester Moiety

The methyl ester group is another reactive center in the molecule, susceptible to nucleophilic acyl substitution reactions.

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-(propylamino)benzoic acid. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol (B129727) and the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (CH₃O⁻). The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. Acidification is required in a separate step to protonate the carboxylate and isolate the carboxylic acid. google.com

The hydrolysis of ester groups under harsh reaction conditions is a known phenomenon for related benzoate (B1203000) esters. google.com

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol (R'-OH). The reaction is typically catalyzed by an acid or a base. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of Ethyl 3-amino-4-(propylamino)benzoate and methanol. This process is an equilibrium, and the reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products (e.g., methanol) as it is formed. Similar methyl esters have been shown to undergo conversion in alcohol solvents like methanol, ethanol, or propanol. google.com

Amide Formation from the Ester Group

The conversion of the methyl ester group in this compound to an amide is a key derivatization pathway. This transformation, a nucleophilic acyl substitution, can be achieved through several methods. Direct aminolysis, the reaction of the ester with an amine, can be facilitated using catalysts. For instance, niobium pentoxide (Nb₂O₅) has been shown to be a highly effective heterogeneous catalyst for the amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net Other catalytic systems, such as those based on manganese salts, have also been employed for the aminolysis of aromatic esters. researchgate.net

Alternatively, the synthesis of amides from esters can be achieved using coupling agents. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction, where the resulting urea (B33335) byproduct is easily removed through aqueous extraction. nih.gov Another approach involves the use of Lewis acid catalysts. nih.gov For example, lanthanide salts have been used to catalyze the direct amidation of carboxylic esters in refluxing toluene, providing an efficient single-step method. nih.gov The fundamental principle of these reactions involves the activation of the carboxylic acid or a derivative, which then reacts with an amine to form the amide bond. researchgate.net

The reactivity of this compound in amidation reactions would be influenced by the two amino groups on the aromatic ring, which may require specific reaction conditions or protecting group strategies to achieve selective N-acylation at the desired position.

Electrophilic Aromatic Substitution on the Benzoate Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzoate ring of this compound is governed by the combined directing effects of its three substituents. The substituents are:

A methoxycarbonyl group (-COOCH₃) at position 1.

An amino group (-NH₂) at position 3.

A propylamino group (-NHC₃H₇) at position 4.

The methoxycarbonyl group is an electron-withdrawing group and acts as a deactivating, meta-director. aiinmr.com In the case of methyl benzoate itself, electrophilic attack, such as nitration, occurs at the meta-position (C3). aiinmr.comyoutube.com

However, in this compound, the amino and propylamino groups are powerful electron-donating groups and are strongly activating, ortho, para-directors. The activating effects of these two groups overwhelmingly dominate the deactivating effect of the ester group. The -NH₂ group at C3 directs incoming electrophiles to positions C2, C4 (already substituted), and C6. The -NH(propyl) group at C4 directs to positions C3 (already substituted) and C5.

Therefore, the most likely positions for electrophilic attack are C2, C5, and C6, which are activated by one or both amino groups. The steric hindrance around each position will also play a role in determining the final product distribution.

Oxidative and Reductive Transformations

The functional groups of this compound allow for various oxidative and reductive transformations. A key reductive pathway is illustrated by the synthesis of related compounds, where a nitro group is reduced to form the amino group. For example, the synthesis of ethyl 3-amino-4-(methylamino)benzoate is achieved by the reduction of its nitro precursor, ethyl 4-(methylamino)-3-nitrobenzoate, using hydrogen gas over a palladium on carbon (Pd/C) catalyst. chemicalbook.com This common and mild reduction method is highly effective for converting aromatic nitro compounds to anilines. chemicalbook.commdpi.com

The ester group can also be reduced. While catalytic hydrogenation typically does not affect the ester, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to a primary alcohol, yielding the corresponding (3-amino-4-(propylamino)phenyl)methanol. LiAlH₄ is known to reduce nitrile groups as well. nih.gov

Oxidative transformations can also be envisioned. The secondary propylamino group could potentially be oxidized. For example, tertiary amines on similar complex molecules have been oxidized to their corresponding N-oxides using reagents like hydrogen peroxide (H₂O₂). nih.gov

Synthesis and Chemical Characterization of Novel Analogues and Derivatives

The structural framework of this compound serves as a template for the synthesis of various analogues, which can be achieved by modifying the side chains or the ester group.

The secondary amine at the C4 position provides a reactive site for introducing a variety of structural modifications. Research and chemical catalogs indicate the synthesis of several analogues where the n-propyl group is replaced by other alkyl or functionalized groups. These modifications allow for a systematic exploration of structure-activity relationships.

Table 1: Examples of Analogues with Modified C4-Amino Side Chains

| Compound Name | Side Chain Modification | CAS Number |

|---|---|---|

| Methyl 3-amino-4-(isopropylamino)benzoate | Isopropyl group | 511240-22-5 |

| Methyl 3-amino-4-(cyclopropylamino)benzoate | Cyclopropyl group | 848819-84-1 |

| Methyl 3-amino-4-((2-(dimethylamino)ethyl)amino)benzoate | (2-(dimethylamino)ethyl) group | Not specified |

Data sourced from references nih.govresearchgate.neta2bchem.comsigmaaldrich.com.

The methyl ester functionality can be readily converted into other esters or hydrolyzed to the corresponding carboxylic acid. The synthesis of different alkyl esters can be achieved via transesterification or by esterification of the parent carboxylic acid. For example, an ethyl ester analogue, Ethyl 3-nitro-4-(propylamino)benzoate, has been synthesized and characterized, demonstrating the feasibility of varying the alkyl portion of the ester. researchgate.netnih.gov

Hydrolysis of the methyl ester under acidic or basic conditions would yield the parent 3-amino-4-(propylamino)benzoic acid . This carboxylic acid is a key intermediate, as it can be re-esterified to form other esters or converted into amides using standard peptide coupling techniques. nih.govchemicalbook.com The synthesis of a methyl ester from its corresponding carboxylic acid using thionyl chloride in methanol is a well-established procedure. chemicalbook.com

Table 2: Examples of Analogues with Variations at the Ester Group

| Compound Name | Variation at C1 | CAS Number |

|---|---|---|

| Ethyl 3-amino-4-(methylamino)benzoate | Ethyl Ester | 71254-71-2 |

| Ethyl 3-nitro-4-(propylamino)benzoate | Ethyl Ester (nitro precursor) | Not specified |

Data sourced from references chemicalbook.comresearchgate.netnih.gov.

Advanced Analytical Methodologies and Separation Science for Methyl 3 Amino 4 Propylamino Benzoate

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Methyl 3-amino-4-(propylamino)benzoate. Its versatility allows for both qualitative and quantitative assessments.

The development of a robust HPLC method is crucial for assessing the purity of this compound and identifying any potential process-related impurities or degradation products. A typical reversed-phase HPLC method would be the initial approach, likely utilizing a C18 column. The mobile phase would consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to achieve optimal separation.

Hypothetical HPLC Method Parameters for Purity Assessment:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 310 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a hypothetical starting point for method development and would require optimization based on experimental results.

Impurities that could be monitored include starting materials, by-products from the synthesis, and degradation products. For instance, compounds like Methyl 3-aminobenzoate, 4-propylaminobenzoic acid, or isomers such as Methyl 4-amino-3-(propylamino)benzoate could be potential impurities. bldpharm.com A patent for the HPLC analysis of a related compound, 3-aminopiperidine, highlights the use of derivatization with benzoyl chloride to enhance UV detection, a strategy that could be adapted if sensitivity is a challenge. google.com

While this compound itself is not chiral, future synthetic efforts might lead to chiral derivatives, for example, by introducing a chiral center in the propylamino group. In such cases, chiral HPLC would be essential to separate and quantify the enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are widely used for the resolution of chiral amines and amino acid esters. yakhak.org Derivatization with agents like 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) can be employed to introduce a chromophore or fluorophore, enhancing detection sensitivity and potentially improving chiral recognition on the CSP. yakhak.orgresearchgate.net An efficient chiral HPLC method was developed for the enantiomeric resolution of various chiral amines and α-amino acid esters as NBD derivatives, demonstrating the feasibility of this approach. yakhak.org

Potential Chiral HPLC Approaches for Future Derivatives:

| Chiral Stationary Phase (CSP) Type | Mobile Phase Example | Detection |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | UV/Fluorescence |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Acetonitrile/Water/Ammonia (B1221849) | HPLC-MS/MS |

This table outlines potential strategies for the chiral separation of future derivatives based on established methods for similar compounds. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, potentially after derivatization to increase its volatility and thermal stability. Derivatization is a common strategy in GC-MS analysis of amino acids and related compounds to improve chromatographic behavior. researchgate.net For instance, esterification of the carboxylic acid group (if present as an impurity) and acylation or silylation of the amino groups can be performed.

Illustrative GC-MS Parameters for a Derivatized Analyte:

| Parameter | Condition |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Program | Initial temp. 80°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

This table provides a general outline of GC-MS conditions that could be adapted for the analysis of volatile derivatives of the target compound. thepharmajournal.com

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. wikipedia.org It is particularly well-suited for the analysis of charged species, such as the protonated form of this compound in an acidic buffer. The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. wikipedia.org

For aromatic amines, Capillary Zone Electrophoresis (CZE) is a commonly used mode. nih.gov The separation can be optimized by adjusting the pH, concentration, and composition of the background electrolyte (BGE). For instance, at a low pH, aromatic amines are positively charged and migrate towards the cathode. nih.gov The use of organic modifiers like methanol or acetonitrile in the BGE can further enhance separation selectivity. tandfonline.com Coupling CE with mass spectrometry (CE-MS) can provide high sensitivity and specificity for the identification of the main component and any impurities. nih.gov

Exemplary CE Method Conditions:

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 25 kV |

| Injection | Hydrodynamic (pressure) |

| Detection | UV at 214 nm |

| Capillary Temperature | 25 °C |

This table presents typical starting conditions for the CE analysis of an aromatic amine.

Development of Robust Spectrophotometric and Potentiometric Titration Methods

While chromatographic techniques are essential for resolving complex mixtures, simpler and more cost-effective methods like spectrophotometry and potentiometric titration can be developed for the routine quantification of this compound in bulk form or in simple formulations.

A spectrophotometric method could be based on the inherent UV absorbance of the compound. The aromatic ring and amino substituents give rise to characteristic absorption maxima in the UV region. Alternatively, a colorimetric method could be developed through a derivatization reaction. For example, the primary amino group could be diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with a suitable chromogenic agent to form a colored azo dye, which can be quantified spectrophotometrically. rjptonline.orgresearchgate.net Similar methods have been successfully applied to the determination of p-aminobenzoic acid (PABA). rjptonline.org

Potentiometric titration is a classic and highly accurate method for the assay of acidic or basic substances. The two amino groups in this compound can be titrated as bases in a non-aqueous medium, such as acetic acid, using a standard solution of a strong acid like perchloric acid. nih.gov The endpoint can be detected potentiometrically using an appropriate electrode system. This method is often used in pharmacopeial assays for its precision and accuracy. researchgate.netnih.gov

Reference Standard Characterization and Certification in Chemical Research

A well-characterized reference standard of this compound is essential for the validation of all analytical methods and for ensuring the accuracy of routine quality control testing. The characterization and certification of a reference standard involve a comprehensive set of analytical tests to confirm its identity and determine its purity.

Typical Characterization Data for a Reference Standard:

| Analytical Technique | Purpose |

| ¹H NMR, ¹³C NMR | Structural confirmation and identification of organic impurities |

| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition |

| Infrared (IR) Spectroscopy | Confirmation of functional groups and identity |

| HPLC | Purity determination and quantification of impurities |

| GC (Headspace) | Determination of residual solvents |

| Karl Fischer Titration | Determination of water content |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and non-volatile residues |

| Elemental Analysis | Confirmation of elemental composition |

The purity of the reference standard is typically assigned based on a mass balance approach, where the contributions from water, residual solvents, and non-volatile impurities are subtracted from 100%. The certified purity value is then used to calculate the concentration of standard solutions for use in assays. The availability of a certified reference material from a reputable source is crucial for regulatory compliance and ensuring the reliability of analytical data. While specific certified reference material information for this compound is not widely published, its preparation would follow these established principles.

Applications in Chemical Research and Materials Science

Role as a Synthetic Intermediate in Complex Organic Molecule Construction

The presence of vicinal diamines (adjacent amino groups) on the aromatic ring makes Methyl 3-amino-4-(propylamino)benzoate a highly valuable precursor for the synthesis of fused heterocyclic systems, most notably benzimidazoles. wikipedia.orgnih.gov The general and robust reaction involves the condensation of an o-phenylenediamine (B120857) derivative with various reagents. wikipedia.org

The synthesis typically proceeds by reacting the diamine with carboxylic acids or their derivatives (like aldehydes or acid chlorides), often under acidic conditions or at high temperatures, to induce cyclization and dehydration, forming the imidazole (B134444) ring fused to the benzene (B151609) core. researchgate.netasianpubs.orgnih.gov For instance, a common method involves the reaction of o-phenylenediamines with aldehydes to produce 1,2-disubstituted benzimidazoles. sigmaaldrich.com Patents have detailed processes for preparing complex benzimidazole (B57391) derivatives, which are key intermediates for pharmaceuticals, starting from substituted 3-amino-4-aminobenzoic acid structures. google.comgoogle.com

A closely related compound, Methyl 3-amino-4-methylbenzoate, is used as a reagent in the synthesis of perfluoroalkylated indoles and 4-(pyrimidin-2-ylamino) benzamide (B126) derivatives, the latter being investigated as inhibitors for cancer treatment pathways. chemicalbook.com This highlights the role of the aminobenzoate scaffold in constructing medicinally relevant and complex molecules. The reactivity of the amino groups allows for the construction of these intricate systems, while the ester group can be further modified or may serve to modulate the electronic properties and solubility of the final product.

Ligand Design in Coordination Chemistry (e.g., metal complexation through amino or ester groups)

This compound possesses multiple potential donor sites—the nitrogen atoms of the two amino groups and the oxygen atoms of the carboxylate ester—making it an attractive ligand for designing coordination complexes. Ligands containing a combination of nitrogen and oxygen donor atoms are well-known for their ability to form stable complexes with a wide range of transition metals.

While specific studies on the coordination chemistry of this compound are not widely documented, the behavior of analogous molecules provides significant insight. For example, 3-amino-1H-1,2,4-triazole-5-carboxylic acid, which also features both N-donor (from the triazole ring) and O-donor (from the carboxylic acid) sites, has been used to synthesize a variety of transition metal complexes, ranging from discrete mononuclear units to extended one-dimensional chains and layered materials. mdpi.com The specific coordination mode in these complexes is influenced by the metal ion's geometric preference and the reaction conditions. mdpi.com

The ortho-diamine arrangement in this compound allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center through its two nitrogen atoms. Furthermore, the ester group could participate in coordination, potentially leading to bridging modes that link multiple metal centers, thereby forming polynuclear complexes or coordination polymers. The nature of the N-alkyl substituent (propyl group) and the methyl ester can also influence the steric and electronic properties of the resulting metal complexes, affecting their structure, stability, and potential catalytic or material properties.

Precursors for Advanced Materials (e.g., polymers, optoelectronic materials, NLO materials)

The difunctional nature of this compound, possessing two reactive amine functionalities, makes it a suitable monomer for step-growth polymerization. It can be incorporated into polymers such as poly(ester amide)s and polyurethanes. Diamino-benzoic acid esters are specifically mentioned in patent literature as starting materials for producing polyurethane elastomers with excellent elastic properties and tensile strength.

The structure of this compound is also conducive to applications in nonlinear optical (NLO) materials. Organic NLO materials often feature a π-conjugated system substituted with electron-donating groups (D) and electron-accepting groups (A). scirp.org In this molecule, the amino groups act as strong electron donors, while the methyl carboxylate group serves as an electron acceptor. This "D-π-A" configuration facilitates intramolecular charge transfer upon excitation, which is a key requirement for second and third-order NLO activity.

Studies on analogous compounds support this potential. For example, 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB), another organic salt designed for NLO applications, exhibits a wide transparency window and third-order nonlinear properties, making it suitable for optical limiting applications. scirp.orgresearchgate.net Similarly, investigations into other aminobenzoate derivatives have demonstrated significant NLO character, suggesting that this compound could be a promising candidate for optoelectronic devices. researchgate.net

Catalysis: Potential as an Organocatalyst or Ligand in Catalytic Systems

The field of organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. The secondary propylamino group in this compound presents the possibility for it to function as an organocatalyst.

While no studies have specifically reported the use of this compound as a catalyst, its structure is analogous to other known aminocatalysts. For example, secondary amines can react with α,β-unsaturated aldehydes or ketones to form iminium ions, which lowers the LUMO of the substrate and makes it more susceptible to attack by nucleophiles (iminium catalysis). Alternatively, they can react with saturated aldehydes or ketones to form enamines, which are nucleophilic at the α-carbon and can participate in reactions with various electrophiles (enamine catalysis). The broader molecular framework, including the second amino group and the ester, could influence the catalytic activity and stereoselectivity through secondary interactions like hydrogen bonding.

Furthermore, the compound could serve as a ligand in metal-based catalytic systems. The chelating ability of the diamine moiety could be used to stabilize a metal center, and the electronic properties imparted by the substituents could modulate the reactivity of the metal, making the resulting complex a candidate for various catalytic transformations.

Supramolecular Chemistry and Crystal Engineering Studies

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state through non-covalent interactions. The crystal structure of a molecule is dictated by factors such as molecular shape and the presence of functional groups capable of forming hydrogen bonds. This compound contains excellent hydrogen bond donors (the N-H groups of both amines) and acceptors (the N atom of the primary amine and the O atoms of the ester), making it an ideal candidate for forming robust supramolecular architectures.

Although the specific crystal structure of this compound is not publicly available, a detailed analysis of the closely related compound Ethyl 3-nitro-4-(propylamino)benzoate provides a strong model for its solid-state behavior. researchgate.net In this analog, the crystal packing is dominated by a network of intra- and intermolecular hydrogen bonds.

Key interactions observed in the analog and expected for this compound include:

Intramolecular Hydrogen Bonds: An N-H···O hydrogen bond can form between the secondary amine (N-H donor) and an oxygen atom of the adjacent ester group, creating a stable six-membered ring motif, denoted as an S(6) ring. researchgate.net

Intermolecular Hydrogen Bonds: The primary amine group can act as a donor to form N-H···O bonds with the ester oxygen of a neighboring molecule. These interactions link molecules into chains or sheets, building a higher-order supramolecular assembly. researchgate.net

Stacking Interactions: The aromatic rings can engage in π-π stacking, further stabilizing the crystal lattice. In the nitro-analog, these interactions lead to a distinct stacking arrangement of the molecules. researchgate.net

The table below summarizes the crystallographic data for the analogous compound, Ethyl 3-nitro-4-(propylamino)benzoate, illustrating the type of structural information obtained from such studies. researchgate.net

Table 1: Crystallographic Data for the Analogous Compound Ethyl 3-nitro-4-(propylamino)benzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.4914 (4) |

| b (Å) | 12.0828 (9) |

| c (Å) | 12.8763 (9) |

| α (°) | 62.494 (4) |

| β (°) | 81.055 (4) |

| γ (°) | 83.494 (4) |

| Volume (ų) | 611.57 (8) |

| Z (molecules/unit cell) | 2 |

Data sourced from a crystallographic study on Ethyl 3-nitro-4-(propylamino)benzoate, a close structural analog. researchgate.net

By carefully studying and modifying these non-covalent interactions, it is possible to engineer crystalline materials with desired physical properties, such as solubility, melting point, and stability, which is a central goal of crystal engineering.

Environmental and Green Chemistry Considerations in the Context of Synthesis and Reactivity

Evaluation of Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A hypothetical, yet plausible, synthesis of Methyl 3-amino-4-(propylamino)benzoate could involve the N-alkylation of Methyl 3,4-diaminobenzoate (B8644857) with a propylating agent, such as 1-bromopropane.

Proposed Synthesis Step: Methyl 3,4-diaminobenzoate + 1-Bromopropane → this compound + Hydrobromic acid

The atom economy for this reaction can be calculated as follows:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Molecular Weight of this compound (C₁₁H₁₆N₂O₂): 208.26 g/mol bldpharm.com

Molecular Weight of Methyl 3,4-diaminobenzoate (C₈H₁₀N₂O₂): 166.18 g/mol chemicalbook.comsigmaaldrich.com

Molecular Weight of 1-Bromopropane (C₃H₇Br): 122.99 g/mol

Atom Economy Calculation: (208.26 / (166.18 + 122.99)) x 100% = 72.1%

This calculation demonstrates that even in an ideal reaction, a significant portion of the reactant mass is converted into a byproduct (hydrobromic acid).

Table 1: Reaction Efficiency for a Related Compound

| Compound | Synthetic Step | Catalyst/Reagents | Yield | Reference |

| Ethyl 3-amino-4-(methylamino)benzoate | Reduction of Ethyl 4-(methylamino)-3-nitrobenzoate | 10% Pd/C, H₂ | 88% | chemicalbook.com |

This interactive table provides data on the reaction efficiency for a compound structurally similar to this compound.

Achieving high reaction efficiency is crucial as it minimizes waste and reduces the cost associated with starting materials.

Development of Environmentally Benign Synthetic Routes and Solvent Selection

The development of environmentally benign synthetic routes focuses on reducing hazards, minimizing waste, and using renewable resources. For the synthesis of N-alkylated amines like this compound, modern catalytic methods offer significant advantages over traditional approaches.

A greener alternative to using alkyl halides is the direct N-alkylation of amines with alcohols, a process often referred to as a "borrowing hydrogen" methodology. nih.govnih.gov This type of reaction is highly atom-economical as the only byproduct is water. nih.govnih.gov Ruthenium or platinum-based catalysts have been shown to be effective for this transformation. nih.govorganic-chemistry.org

Greener Synthetic Route Example: Methyl 3,4-diaminobenzoate + n-Propanol --(Catalyst)--> this compound + Water

This approach avoids the use of halogenated compounds and generates a harmless byproduct, aligning closely with green chemistry principles.

Solvent selection is another critical aspect of green synthesis. rsc.orgneuroquantology.comnih.gov Many traditional organic solvents are volatile, toxic, and flammable. nih.gov The synthesis of related aminobenzoates often employs solvents like methanol (B129727) and ethanol (B145695). chemicalbook.comchemicalbook.com While these are better than many chlorinated solvents, greener alternatives are actively being researched. neuroquantology.comresearchgate.net

Table 2: Green Solvent Alternatives in Organic Synthesis

| Solvent Type | Examples | Advantages | Reference |

| Water | H₂O | Abundant, non-toxic, non-flammable, low cost. neuroquantology.com | rsc.orgneuroquantology.com |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easily removed. rsc.orgwikipedia.org | rsc.orgwikipedia.org |

| Ionic Liquids | Imidazolium or Pyridinium salts | Low volatility, thermal stability, tunable properties. neuroquantology.comwikipedia.org | neuroquantology.comresearchgate.netwikipedia.org |

| Deep Eutectic Solvents (DES) | Choline chloride/urea (B33335) | Biodegradable, low cost, easy to prepare. nih.govresearchgate.net | nih.govresearchgate.net |

| Bio-solvents | Cyrene, 2-Methyltetrahydrofuran | Derived from renewable resources, often biodegradable. nih.gov | nih.gov |

This interactive table summarizes potential green solvent alternatives for synthetic applications.

The ideal solvent should be non-toxic, derived from renewable resources, and easily recycled. wikipedia.org Water is an excellent green solvent for many reactions, particularly those involving polar compounds. neuroquantology.com Supercritical carbon dioxide is another promising medium, especially for extraction and certain polymerization reactions. rsc.orgwikipedia.org

Mechanistic Studies of Chemical Degradation Pathways (e.g., photodegradation of related compounds in non-biological systems)

Understanding the environmental fate of a chemical compound is crucial. Photodegradation is a key pathway for the breakdown of organic molecules in the environment, particularly in sunlit natural waters. nih.gov While no specific studies on the photodegradation of this compound were found, research on related aromatic amines and aminobenzoate derivatives, such as p-aminobenzoic acid (PABA), provides valuable insights. nih.govsid.irresearchgate.netresearchgate.net

The photodegradation of these compounds can occur through direct photolysis, where the molecule absorbs light and undergoes a chemical change, or through indirect photolysis, sensitized by other substances like dissolved organic matter (DOM). nih.gov For PABA, direct photolysis is the dominant transformation pathway in natural waters. nih.gov

Studies on aniline (B41778) derivatives and PABA have identified several key mechanistic features:

Role of Reactive Oxygen Species: The process often involves the generation of highly reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govsid.ir These species can attack the aromatic ring and the amino groups.

Degradation Pathways: Two primary degradation pathways have been proposed for PABA:

Polymerization: Di- or tri-polymerization of reaction intermediates is often a dominant pathway. nih.govresearchgate.net

Oxidation and Hydroxylation: The amino group can be oxidized to a nitro group, followed by hydroxylation of the aromatic ring. nih.govresearchgate.net